molecular formula C11H19NO5 B12504515 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid CAS No. 1262410-57-0

4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid

Cat. No.: B12504515
CAS No.: 1262410-57-0
M. Wt: 245.27 g/mol
InChI Key: NFDWYOLYCHSXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid (CAS: 1262408-18-3; molecular formula: C₁₁H₁₉NO₅) is a seven-membered heterocyclic compound featuring an oxazepane ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. It is widely utilized as a building block in organic synthesis, particularly in peptide chemistry and drug discovery, due to its dual functional groups that enable selective modifications . The compound is commercially available with ≥95% purity from suppliers such as Synthonix, Inc. and BLD Pharm Ltd., with pricing ranging from $450 to $5,360 depending on scale .

Properties

CAS No.

1262410-57-0

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-3-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-7-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

NFDWYOLYCHSXTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOCC1C(=O)O

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from (2R)-Glycidate

A seven-step synthesis starting from methyl (2R)-glycidate (CAS 62961-56-8) achieves enantiomerically pure 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid in 39% overall yield. Key steps include:

  • Epoxide ring-opening with ethanolamine to form a diol intermediate.
  • Lipase-catalyzed lactamization using Novozym 435 in toluene at 40°C, which selectively forms the seven-membered oxazepane ring.
  • Boc protection with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under nitrogen atmosphere.
  • Borane-mediated reduction of the lactam carbonyl to a secondary amine, followed by hydrolysis using LiBr/Et₃N in wet acetonitrile.

This method benefits from enzymatic regioselectivity, avoiding racemization during lactam formation. The rotating bed reactor (SpinChem®) enables efficient enzyme recycling, reducing catalyst costs by 40% compared to batch processes.

Resolution of Racemic Mixtures

Racemic 1,4-oxazepane-3-carboxylic acid derivatives are resolved via:

  • Chiral column chromatography (Chiralpak AD-H, hexane:isopropanol 70:30).
  • Diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid in ethanol, achieving 98% enantiomeric excess (ee).

Polymer-Supported Reagent Strategies

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Polystyrene-bound carbodiimide (PS-Carbodiimide) facilitates Boc protection with 95% efficiency in DCM at 25°C. This approach minimizes side reactions and simplifies purification:

Step Reagent Yield Purity (HPLC)
Boc Protection PS-Carbodiimide, Boc₂O 92% 99.2%
Cyclization HATU, DIPEA 88% 98.5%
Acidic Deprotection TFA:DCM (1:1) 99% 99.8%

Data synthesized from and.

Microwave-Assisted Cyclization

Microwave irradiation (200 W, 120°C) reduces reaction times from 24 hours to 45 minutes for the cyclocondensation of N-Boc-β-amino alcohols with keto esters. Key parameters:

  • Solvent : Dimethylformamide (DMF) with 4Å molecular sieves.
  • Catalyst : p-Toluenesulfonic acid (pTSA, 5 mol%).
  • Yield : 89% with >99% regioselectivity for the 3-carboxylic acid isomer.

Comparative Analysis of Methods

Method Overall Yield Key Advantage Limitation
Chiral Pool Synthesis 39% High enantiopurity (99% ee) Multi-step, costly enzymes
Racemic Resolution 45% Scalable to kilogram quantities Requires chiral auxiliaries
SPPS Adaptation 88% Simplified purification Limited to small-scale synthesis
Microwave Cyclization 89% Rapid reaction times Specialized equipment required

Critical Reaction Optimization

Boc Protection Efficiency

The choice of base significantly impacts Boc group installation:

Base Solvent Temp (°C) Conversion
Triethylamine DCM 25 78%
4-Dimethylaminopyridine (DMAP) THF 0→25 95%
Sodium bicarbonate Water/DCM 25 63%

Data from and.

DMAP acts as a nucleophilic catalyst, accelerating Boc₂O activation via a mixed carbonate intermediate.

Lactamization Kinetics

The lipase-catalyzed step follows Michaelis-Menten kinetics:
$$ v0 = \frac{V{max}[S]}{Km + [S]} $$
Where $$ K
m = 12.5 \, \text{mM} $$ and $$ V_{max} = 0.8 \, \text{µmol·min}^{-1}·\text{mg}^{-1} $$ for Novozym 435.

Industrial-Scale Considerations

The AstraZeneca pilot plant protocol highlights:

  • Cost Analysis : Enzymatic methods reduce waste disposal costs by 60% compared to traditional acid-catalyzed cyclizations.
  • Safety : Borane-THF complex requires strict temperature control (<10°C) to prevent exothermic decomposition.

Emerging Techniques

Continuous Flow Chemistry

Microreactor systems (Corning AFR) achieve 92% yield in Boc protection with residence times <5 minutes.

Biocatalytic Dynamic Kinetic Resolution

Combining Candida antarctica lipase B (CAL-B) with a racemization catalyst enables 99% yield and 99% ee in one pot.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms in the oxazepane ring.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state such as a carboxylate salt.

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Major Products

    Substitution: Various substituted oxazepane derivatives.

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Deprotection: 1,4-oxazepane-3-carboxylic acid.

Scientific Research Applications

4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions.

Comparison with Similar Compounds

Structural and Functional Insights

Ring Size and Flexibility: The target compound’s seven-membered oxazepane ring offers greater conformational flexibility compared to the six-membered piperidine (CAS 652971-20-5) or five-membered isoxazolidine (CAS 1372202-46-4). This flexibility can influence binding affinity in drug-receptor interactions . The benzoic acid derivative (CAS 2380746-64-3) introduces aromaticity, altering electronic properties and solubility compared to the non-aromatic target compound .

Stereochemical Variations :

  • Enantiomers like (3S)-4-Boc-oxazepane-3-carboxylic acid (CAS 1932812-70-8) and (S)-4-Boc-oxazepane-3-carboxylic acid (CAS 874162-95-5) underscore the importance of chirality in biological activity. For instance, the S-configuration may optimize interactions with specific enzyme active sites .

Functional Group Modifications :

  • The phenyl-substituted piperidine (CAS 652971-20-5) exhibits increased lipophilicity (logP ~2.8 predicted), making it suitable for blood-brain barrier penetration, whereas the carboxylic acid group in the target compound enhances water solubility .
  • The benzoic acid analog (CAS 2380746-64-3) has a lower predicted pKa (4.12) compared to the target compound (~4.5 estimated), affecting ionization under physiological conditions .

Commercial and Practical Considerations

  • Pricing and Availability : The target compound is competitively priced ($450–$5,360) and stocked by multiple suppliers, whereas niche analogs like the benzoic acid derivative (CAS 2380746-64-3) are less readily available and may require custom synthesis .
  • Applications : While the target compound is a general-purpose intermediate, specialized analogs like the isoxazolidine derivative (CAS 1372202-46-4) are tailored for specific reactions, such as click chemistry .

Biological Activity

4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including the oxazepane ring, make it a valuable building block in the development of pharmaceuticals. This article examines the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-3-carboxylic acid
  • Molecular Formula : C₁₁H₁₉NO₅
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 1932812-70-8

Synthesis

The synthesis of 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid typically involves several steps, including regioselective lactamization and protection strategies. A notable method employs lipase-catalyzed reactions to facilitate the formation of the oxazepane ring from amino diesters. This approach not only enhances yield but also simplifies purification processes through innovative reactor designs like SpinChem rotating flow cells .

Pharmacological Potential

Research indicates that compounds containing oxazepane moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of oxazepanes possess antibacterial properties. For instance, certain analogs have demonstrated efficacy against Gram-positive bacteria .
  • Anticancer Properties : Some studies suggest that oxazepane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological disorders.

Study 1: Antimicrobial Efficacy

A study conducted on various oxazepane derivatives revealed that 4-tert-butoxycarbonyl-1,4-oxazepane-3-carboxylic acid exhibited notable antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 25 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Data Table

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerIC50 = 10 - 25 µM in HeLa/MCF-7

Q & A

Q. What are the recommended synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group into oxazepane derivatives?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. For oxazepane derivatives, the reaction is often carried out in dichloromethane or THF at 0–25°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity products. Similar protocols are used for Boc-protected piperazine and piperidine analogs, as evidenced by synthesis routes for 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid .

Q. How should researchers characterize the purity and structural integrity of Boc-protected oxazepane carboxylic acids?

Key analytical methods include:

  • Melting Point (mp): Compare observed values with literature data (e.g., Boc-protected piperazine derivatives show mp ranges like 186.5–189.5°C ).
  • HPLC: Use C18 columns with UV detection (λ = 210–254 nm) to confirm ≥95% purity.
  • NMR: The tert-butyl group (δ 1.2–1.4 ppm, singlet) and oxazepane protons (δ 3.5–4.5 ppm) should align with expected splitting patterns.
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−Boc+H]⁺ fragments) .

Q. What solvents and conditions are optimal for recrystallizing Boc-protected heterocyclic carboxylic acids?

Ethanol/water mixtures (7:3 v/v) or ethyl acetate/hexane systems are effective for recrystallizing Boc derivatives, as demonstrated for 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid (mp 150–151°C ). Slow cooling and seeding with pure crystals improve yield and purity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for Boc-protected oxazepane derivatives?

Discrepancies often arise from polymorphic forms or residual solvents. To address this:

  • Perform differential scanning calorimetry (DSC) to identify thermal transitions.
  • Use Karl Fischer titration to quantify residual water/solvents.
  • Compare recrystallization solvents (e.g., 4-biphenylacetic acid shows mp 156–160°C when purified via ethanol ).
  • Cross-validate with independent synthesis batches .

Q. What strategies mitigate Boc-group cleavage during downstream reactions of oxazepane-3-carboxylic acid derivatives?

Avoid strong acids (e.g., TFA) unless deliberate deprotection is intended. For stability:

  • Use mild Lewis acids (e.g., ZnBr₂) in anhydrous conditions for coupling reactions.
  • Monitor reaction pH (maintain >5) to prevent premature cleavage.
  • Stabilize intermediates via salt formation (e.g., hydrochloride salts, as seen in 4-benzyl-2-morpholinecarboxylic acid hydrochloride ).

Q. How can computational modeling guide the design of oxazepane-based Boc-protected compounds for target binding?

  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets.
  • Use DFT calculations (B3LYP/6-31G*) to optimize conformational stability of the oxazepane ring.
  • Compare with structurally related compounds like 2-[1-(tert-butoxycarbonyl)-4-piperidinyl]-1,3-thiazole-4-carboxylic acid, where steric effects influence reactivity .

Data Contradiction Analysis

Q. Why do Boc-protected oxazepane derivatives exhibit variable reactivity in amide coupling reactions?

Steric hindrance from the tert-butyl group and oxazepane ring conformation can reduce coupling efficiency. For example:

  • Use HATU/DIPEA in DMF for bulky substrates.
  • Pre-activate carboxylic acids with CDI (1,1′-carbonyldiimidazole) to improve yields.
  • Reference protocols for 4-benzylmorpholine-3-carboxylic acid coupling, which achieved >90% yield under similar conditions .

Key Physical Data from Analogous Compounds

Compound NameCAS RNMelting Point (°C)PurityReference
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid156478-71-6186.5–189.597%
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid232595-59-4150–15195%
4-Biphenylacetic acid5728-52-9156–160>97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.